molecular formula C9H14F2O2 B3099882 Tert-butyl 3,3-difluorocyclobutanecarboxylate CAS No. 1355070-36-8

Tert-butyl 3,3-difluorocyclobutanecarboxylate

Cat. No. B3099882
Key on ui cas rn: 1355070-36-8
M. Wt: 192.20 g/mol
InChI Key: OZPULKRYCWPXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

3,3-difluorocyclobutanecarboxylic acid (1.0 g, 7.3 mmol) was dissolved in DCM (10 mL) and cooled in an ice bath. To the solution was added N,N-dimethylpyridin-4-amine (92 mg, 0.735 mmol) portionwise followed by 2-methylpropan-2-ol (1.1 g, 14.7 mmol) in one portion. A 1M solution of N,N′-dicyclohexylcarbodiimide in DCM (8.1 mL, 8.1 mmol) was added dropwise keeping the temperature below 10° C. The resulting slurry was warmed up to room temperature and stirred for 18 hours. The solid was removed by filtration and the filtrate was washed with 2N aqueous HCl solution (2×15 mL), water (2×15 mL), and then saturated aqueous NaHCO3 solution (2×15 mL). The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to give 1.49 g of a crude product as a mixture of white solid and yellow oil. To the mixture was added pentane (30 mL) and the mixture as then filtered through a silica gel pad eluting with pentane to give the title compound (896 mg, 63%) as colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.1 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
92 mg
Type
catalyst
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.[CH3:10][C:11](O)([CH3:13])[CH3:12].C1(N=C=NC2CCCCC2)CCCCC1.CCCCC>C(Cl)Cl.CN(C)C1C=CN=CC=1>[F:1][C:2]1([F:9])[CH2:5][CH:4]([C:6]([O:8][C:11]([CH3:13])([CH3:12])[CH3:10])=[O:7])[CH2:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1(CC(C1)C(=O)O)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
8.1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CCCCC
Step Five
Name
Quantity
92 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with 2N aqueous HCl solution (2×15 mL), water (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 1.49 g of a crude product
ADDITION
Type
ADDITION
Details
as a mixture of white solid and yellow oil
FILTRATION
Type
FILTRATION
Details
the mixture as then filtered through a silica gel pad
WASH
Type
WASH
Details
eluting with pentane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1(CC(C1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 896 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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